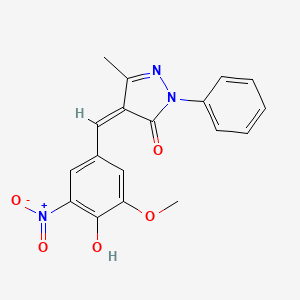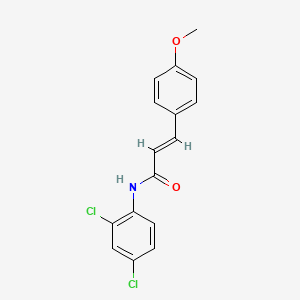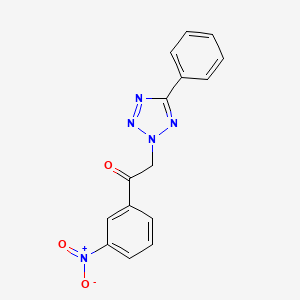![molecular formula C15H13BrN2O2 B11692522 4-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11692522.png)
4-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモ-N'-[(E)-(2-メトキシフェニル)メチリデン]ベンゾヒドラジドは、ヒドラゾン類に属する有機化合物です。これは、ベンゼン環の4位に臭素原子、フェニル環の2位にメトキシ基が存在することを特徴としています。
準備方法
合成経路と反応条件
4-ブロモ-N'-[(E)-(2-メトキシフェニル)メチリデン]ベンゾヒドラジドの合成は、通常、4-ブロモベンゾヒドラジドと2-メトキシベンズアルデヒドの縮合反応によって行われます。この反応は、メタノール溶液中で、還流条件下で数時間行われます。 得られた生成物は、再結晶によって精製されます .
工業生産方法
この化合物の具体的な工業生産方法は、十分に文書化されていませんが、一般的なアプローチは、実験室での合成の規模拡大を含みます。これには、生成物の収率と純度を高くするために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
4-ブロモ-N'-[(E)-(2-メトキシフェニル)メチリデン]ベンゾヒドラジドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて対応する酸化物を生成することができます。
還元: 還元反応は、ヒドラゾン基をヒドラジン誘導体に変換することができます。
置換: 臭素原子は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や過酸化水素(H₂O₂)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、置換反応に使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。例えば、酸化によって酸化物が生成される場合があり、還元によってヒドラジン誘導体が生成される場合があります。
科学的研究の応用
4-ブロモ-N'-[(E)-(2-メトキシフェニル)メチリデン]ベンゾヒドラジドは、科学研究においていくつかの応用があります。
化学: これは、より複雑な有機分子の合成における構成ブロックとして使用されています。
医学: 抗菌作用や抗がん作用など、その潜在的な治療効果が研究されています。
作用機序
4-ブロモ-N'-[(E)-(2-メトキシフェニル)メチリデン]ベンゾヒドラジドの作用機序は、酵素やタンパク質などの分子標的との相互作用を含みます。ヒドラゾン基は、金属イオンと安定な錯体を形成することができ、酵素活性を阻害することができます。 さらに、この化合物の構造は、細胞プロセスを混乱させる可能性のある、生物学的膜と相互作用することを可能にします .
類似の化合物との比較
類似の化合物
- 4-ブロモ-N'-[(3-クロロ-2-ヒドロキシフェニル)メチリデン]ベンゾヒドラジド
- 4-ブロモ-N'-[(3-ブロモ-2-ヒドロキシフェニル)メチリデン]ベンゾヒドラジド
- 4-ブロモ-N'-[(1E)-(3,5-ジブロモ-2,4-ジヒドロキシフェニル)メチリデン]ベンゾヒドラジド
独自性
4-ブロモ-N'-[(E)-(2-メトキシフェニル)メチリデン]ベンゾヒドラジドは、メトキシ基の存在によってユニークです。この基は、その化学反応性と生物活性に影響を与える可能性があります。 この構造上の特徴は、それを他の類似の化合物と区別し、その特定の用途や特性に貢献する可能性があります .
類似化合物との比較
Similar Compounds
- 4-bromo-N’-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
4-bromo-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
特性
分子式 |
C15H13BrN2O2 |
|---|---|
分子量 |
333.18 g/mol |
IUPAC名 |
4-bromo-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13BrN2O2/c1-20-14-5-3-2-4-12(14)10-17-18-15(19)11-6-8-13(16)9-7-11/h2-10H,1H3,(H,18,19)/b17-10+ |
InChIキー |
XEORZAAZNMLCQY-LICLKQGHSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Br |
正規SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B11692440.png)

![3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692443.png)
![4,4'-[(2-propoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11692444.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692447.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11692449.png)

![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl propanoate](/img/structure/B11692464.png)
![2-Chloro-N-[2-(4-chloro-2-nitro-phenylamino)-ethyl]-4,5-difluoro-benzamide](/img/structure/B11692465.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692470.png)

![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11692486.png)

![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
